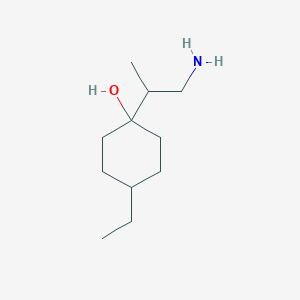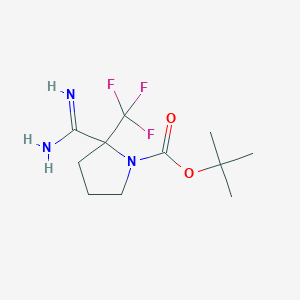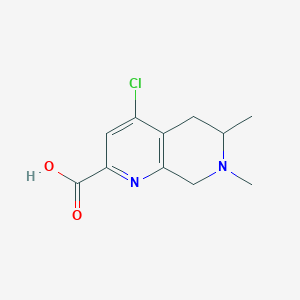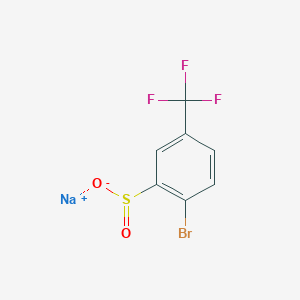
2-Bromo-5-(trifluoromethyl)benzenesulfinic acid sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-(trifluoromethyl)benzenesulfinic acid sodium salt is a chemical compound with the molecular formula C7H3BrF3NaO2S and a molecular weight of 311.05 g/mol . This compound is known for its unique chemical properties and is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 2-Bromo-5-(trifluoromethyl)benzenesulfinic acid sodium salt involves several steps. One common method includes the reaction of 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride with a suitable base, such as sodium hydroxide, under controlled conditions . The reaction typically proceeds as follows:
Starting Material: 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride.
Reagent: Sodium hydroxide (NaOH).
Reaction Conditions: The reaction is carried out in an aqueous medium at a controlled temperature.
Product: this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-Bromo-5-(trifluoromethyl)benzenesulfinic acid sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfinic acid group to a sulfide or thiol group.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-5-(trifluoromethyl)benzenesulfinic acid sodium salt has a wide range of applications in scientific research:
Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific enzymes or pathways, is ongoing.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(trifluoromethyl)benzenesulfinic acid sodium salt involves its ability to form stable sulfonyl linkages with various molecular targets. This property makes it a valuable tool in chemical biology for modifying proteins and other biomolecules. The compound can react with nucleophilic sites on proteins, leading to the formation of covalent bonds that alter the protein’s function or activity .
Comparison with Similar Compounds
2-Bromo-5-(trifluoromethyl)benzenesulfinic acid sodium salt can be compared with other similar compounds, such as:
2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride: This compound is a precursor in the synthesis of the sulfinic acid sodium salt and has similar reactivity but different applications.
2-Bromo-5-(trifluoromethyl)benzenesulfonyl fluoride: This compound is used in click chemistry for the assembly of sulfonyl-linked small molecules with proteins or nucleic acids.
Benzenesulfonic acid derivatives: These compounds share similar sulfonyl functional groups but differ in their substituents and specific applications.
The uniqueness of this compound lies in its specific reactivity and stability, making it a versatile tool in various scientific research fields.
Properties
Molecular Formula |
C7H3BrF3NaO2S |
|---|---|
Molecular Weight |
311.05 g/mol |
IUPAC Name |
sodium;2-bromo-5-(trifluoromethyl)benzenesulfinate |
InChI |
InChI=1S/C7H4BrF3O2S.Na/c8-5-2-1-4(7(9,10)11)3-6(5)14(12)13;/h1-3H,(H,12,13);/q;+1/p-1 |
InChI Key |
OAVPQFPEIPJZHA-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)S(=O)[O-])Br.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


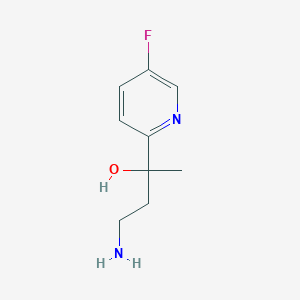
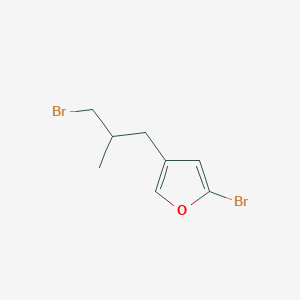

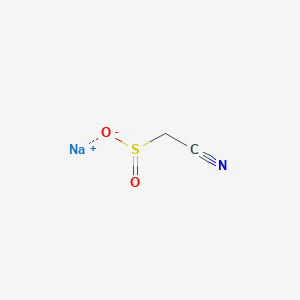

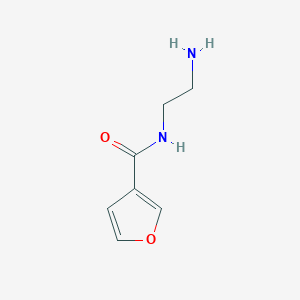
![5-[(Pyrrolidin-1-yl)methyl]pyridine-3-carboxylic acid](/img/structure/B13182550.png)
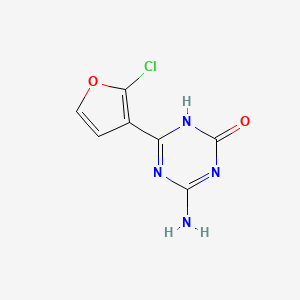
![Bicyclo[3.2.0]heptan-6-amine](/img/structure/B13182581.png)
![1-Methyl-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13182583.png)
